15-Deoxoeucosterol
Overview
Description
15-Deoxoeucosterol is a compound isolated from the bulbs of Scilla scilloides . It is a type of triterpenoid .
Molecular Structure Analysis
The molecular formula of 15-Deoxoeucosterol is C29H46O4 . The InChI representation of its structure isInChI=1S/C29H46O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-24,30,32H,7-17H2,1-6H3/t18-,22+,23-,24+,25-,26-,27+,28+,29+/m1/s1
. Physical And Chemical Properties Analysis
15-Deoxoeucosterol has a molecular weight of 458.7 g/mol . It is a powder in physical form . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Natural Product Extraction
15-Deoxoeucosterol: is a compound isolated from the tubers of Scilla scilloides . It’s used in the extraction of natural products due to its solubility properties. The compound can be dissolved in water, methanol, or ethanol for hydrophilic plant extracts, and in organic solvents like petroleum ether or benzene for lipophilic extracts .
Pharmacological Research
As a plant-derived compound, 15-Deoxoeucosterol is often used as a standard in pharmacological research to compare the efficacy and potency of other substances. Its molecular structure allows it to interact with various biological pathways, making it a valuable reference in drug discovery .
.Analytical Chemistry
Due to its distinct chemical properties, such as a boiling point of approximately 575.4°C at 760 mmHg and a density of 1.1±0.1 g/cm³, 15-Deoxoeucosterol is used in analytical chemistry for calibration and as a standard in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Environmental Science
In environmental science, 15-Deoxoeucosterol can be used to study the degradation of sterols in various ecosystems. Its stability and solubility parameters are crucial in understanding how natural compounds break down in the environment .
Safety and Hazards
Mechanism of Action
Target of Action
15-Deoxoeucosterol is a compound isolated from the bulbs of Scilla scilloides. Its primary targets are enzymes involved in inflammatory processes, such as lipoxygenase and hyaluronidase . These enzymes play crucial roles in the biosynthesis of inflammatory mediators and the degradation of extracellular matrix components, respectively.
Mode of Action
15-Deoxoeucosterol interacts with its targets by inhibiting their enzymatic activity. For instance, it inhibits lipoxygenase, which is responsible for the production of leukotrienes, potent inflammatory mediators . By binding to the active site of the enzyme, 15-Deoxoeucosterol prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation.
Biochemical Pathways
The inhibition of lipoxygenase by 15-Deoxoeucosterol affects the arachidonic acid pathway. This pathway is crucial for the production of various eicosanoids, including leukotrienes and prostaglandins, which are involved in inflammation and immune responses . By inhibiting this pathway, 15-Deoxoeucosterol reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.
Pharmacokinetics
This property may facilitate its absorption through cell membranes but could also lead to extensive metabolism in the liver, reducing its systemic availability .
Result of Action
At the molecular level, the inhibition of lipoxygenase and hyaluronidase by 15-Deoxoeucosterol leads to a decrease in the production of inflammatory mediators and the degradation of extracellular matrix components . This results in reduced inflammation, pain, and tissue damage. At the cellular level, these effects translate to decreased recruitment of inflammatory cells and reduced tissue edema.
Action Environment
The efficacy and stability of 15-Deoxoeucosterol can be influenced by various environmental factors. For instance, its stability may be affected by pH, temperature, and exposure to light. Additionally, the presence of other compounds in the biological environment, such as proteins and lipids, can impact its bioavailability and interaction with target enzymes . Understanding these factors is crucial for optimizing its therapeutic potential.
properties
IUPAC Name |
1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-24,30,32H,7-17H2,1-6H3/t18-,22+,23-,24+,25-,26-,27+,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRCCXBCFBIWPN-KNRSYIFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the study mention any biological activity for 15-Deoxoeucosterol?
A2: No, the study doesn't mention any specific biological activity for 15-Deoxoeucosterol. [] The research primarily focuses on the cytotoxic and antiangiogenic properties of other isolated compounds like homoisoflavonoids and different triterpenoids.
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